3-Fluoro-4-methoxyphenylmagnesium bromide
Overview
Description
INCB14943, also known as an analogue of Epacadostat (INCB024360), is a potent and competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of tryptophan, an essential amino acid, into kynurenine. By inhibiting IDO1, INCB14943 has shown promise in cancer immunotherapy due to its ability to modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INCB14943 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of INCB14943 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
INCB14943 primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
INCB14943 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.
Medicine: Undergoing clinical trials for its potential use in cancer immunotherapy, particularly in combination with other treatments such as chemotherapy and radiotherapy
Industry: Utilized in the development of new IDO1 inhibitors and related compounds for therapeutic purposes.
Mechanism of Action
INCB14943 exerts its effects by binding to the heme iron in the IDO1 protein through its oxime nitrogen. This binding inhibits the enzyme’s activity, preventing the catabolism of tryptophan into kynurenine. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which in turn modulates the immune response by affecting the activity of various immune cells .
Comparison with Similar Compounds
Similar Compounds
Epacadostat (INCB024360): The parent compound of INCB14943, also an IDO1 inhibitor with similar properties.
Indoximod: Another IDO1 inhibitor with a different mechanism of action.
Navoximod: A structurally distinct IDO1 inhibitor with comparable efficacy.
Uniqueness
INCB14943 is unique due to its specific binding interactions with IDO1, including the halogen bonding interaction between the chlorine atom and the sulfur atom of cysteine 129. These interactions enhance its inhibitory activity compared to other IDO1 inhibitors .
Properties
IUPAC Name |
magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJBXGCPIVODW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380814 | |
Record name | Magnesium bromide 3-fluoro-4-methoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112780-67-3 | |
Record name | Magnesium bromide 3-fluoro-4-methoxybenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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